2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Overview
Description
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopenta[c]pyridazin-3-one core, which is fused with an azetidine ring and a bromopyrimidine moiety. The presence of these functional groups makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Bromopyrimidine Moiety: This can be achieved through selective bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The bromopyrimidine and azetidine intermediates are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Cyclopenta[c]pyridazin-3-one Core Formation: The final step involves the formation of the cyclopenta[c]pyridazin-3-one core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
Scientific Research Applications
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: A related compound used in selective palladium-catalyzed cross-coupling reactions.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with similar pyrimidine cores, investigated for their biological activities.
Uniqueness
2-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unique due to its combination of a cyclopenta[c]pyridazin-3-one core with an azetidine ring and a bromopyrimidine moiety. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O/c16-12-5-17-15(18-6-12)20-7-10(8-20)9-21-14(22)4-11-2-1-3-13(11)19-21/h4-6,10H,1-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLVGDLBDQWTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CN(C3)C4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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